REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:12]([F:15])([F:14])[F:13])=[N:8][N:9]([CH3:11])[CH:10]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1>[CH3:11][N:9]1[CH:10]=[C:6]([CH2:4][OH:3])[C:7]([C:12]([F:13])([F:14])[F:15])=[N:8]1 |f:1.2|
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Name
|
|
Quantity
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1.74 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1)C)C(F)(F)F
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
47 mL
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Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stir at room temperature for another 16 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature over 16 hr
|
Duration
|
16 h
|
Type
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CUSTOM
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Details
|
Partition between ethyl acetate (100 mL) and saturated aqueous potassium sodium tartrate solution (50 mL)
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Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry (sodium sulfate)
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Type
|
FILTRATION
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Details
|
filter
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |